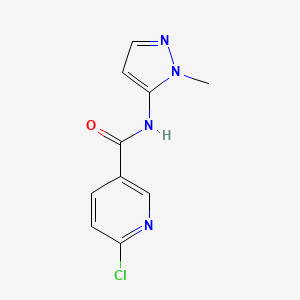
6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that is used in scientific research. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, by selectively inhibiting JAK3 and preventing the activation of immune cells.
Applications De Recherche Scientifique
Synthesis Improvement
6-Chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide is synthesized through multi-step reactions. For instance, one study improved the synthesis of a related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, achieving high yield and purity (Yang-Heon Song, 2007).
Amplifier of Phleomycin
Compounds with similar structures have been investigated for their ability to amplify the effects of phleomycin, an antibiotic, against bacteria like Escherichia coli (D. J. Brown & W. B. Cowden, 1982).
Pesticidal Activities
Derivatives containing pyridylpyrazole have shown pesticidal activities. A study reported the synthesis of novel anthranilic diamides with pyridylpyrazole, demonstrating insecticidal and fungicidal activities against various pests and fungi (Qiaoxia Liu et al., 2018).
Fungicidal Synthesis
Related pyrazolo[1,5-a]pyrimidine derivatives, analogues of carboxin, a systemic fungicide, have been synthesized. These compounds showed high levels of fungicidal activity against Basidiomycete species (J. Huppatz, 1985).
Anticancer and Anti-5-Lipoxygenase Agents
Pyrazolopyrimidines, similar in structure to the compound , have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities. Some of these compounds showed promise as therapeutic agents (A. Rahmouni et al., 2016).
Propriétés
IUPAC Name |
6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-15-9(4-5-13-15)14-10(16)7-2-3-8(11)12-6-7/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGPEOMCLSIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-methylpyrazol-3-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B2816109.png)
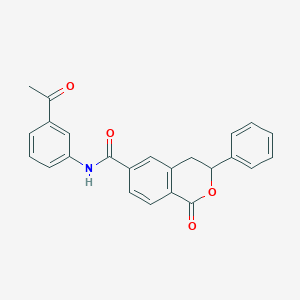
![2-[(4-Methoxybenzoyl)carbamothioylamino]benzamide](/img/structure/B2816112.png)
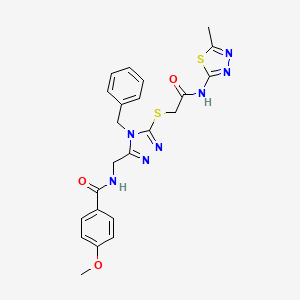
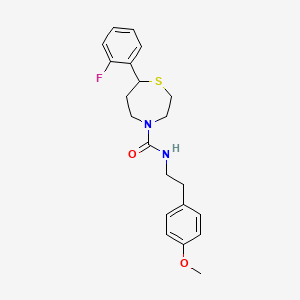
![N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2816115.png)
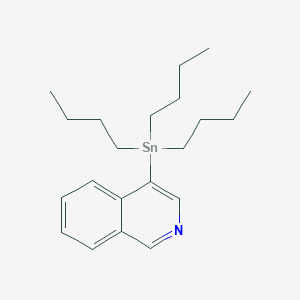
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2816118.png)

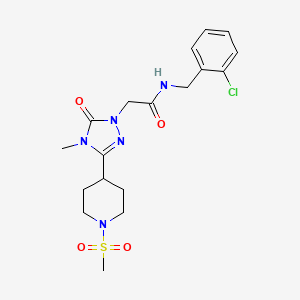
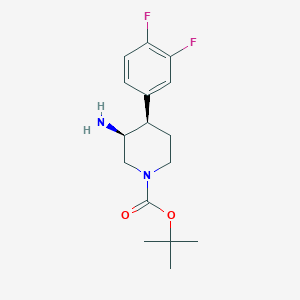
![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2816124.png)
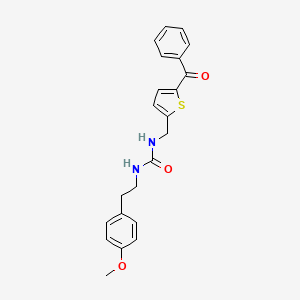
![5-chloro-2-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2816131.png)